N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
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Description
Scientific Research Applications
Synthesis and Biological Activities
Research on derivatives closely related to N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide demonstrates a wide range of applications in medicinal chemistry, particularly for their antibacterial, antifungal, and anticancer properties. For example, novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activities against various strains, showing significant activity. This indicates the potential of such compounds for the development of new antimicrobial agents (Noolvi et al., 2016). Additionally, some derivatives have shown promising cytotoxic activity against cancer cell lines, suggesting their applicability in cancer research (Kumar et al., 2011).
Antitumor Drug Development
The synthesis pathways and intermediate compounds related to the thiadiazole ring have been explored for the development of antitumor drugs. For instance, the synthetic route to temozolomide, an important antitumor drug, involves intermediate structures similar to thiadiazole derivatives, underscoring the relevance of thiadiazole chemistry in pharmaceutical synthesis (Wang et al., 1997).
Photodynamic Therapy for Cancer Treatment
Thiadiazole derivatives have also been incorporated into the structure of photosensitizers for photodynamic therapy, a treatment method for cancer. These compounds, when used as photosensitizers, can generate singlet oxygen, which is lethal to cancer cells. Their high singlet oxygen quantum yield makes them suitable for such applications, demonstrating the versatility of thiadiazole derivatives in therapeutic contexts (Pişkin et al., 2020).
Nematocidal Activity
Recent studies have shown that novel oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety exhibit significant nematocidal activity. These compounds have been evaluated against Bursaphelenchus xylophilus, with some showing better activity than commercial nematicides. This highlights the potential of thiadiazole derivatives in agricultural applications, offering a new approach to pest control (Liu et al., 2022).
properties
IUPAC Name |
N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-5-9-7(13-10-5)6(11)8-3-4-12-2/h3-4H2,1-2H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQFRFVGJSUCPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.